

In-Depth Technical Guide to BDP FL-PEG5-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BDP FL-PEG5-acid**

Cat. No.: **B12283007**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BDP FL-PEG5-acid**, a fluorescent linker molecule increasingly utilized in advanced biochemical and pharmaceutical research. The guide details its core properties, a representative experimental protocol for its application in bioconjugation, and a visualization of its role in the Proteolysis Targeting Chimera (PROTAC) workflow.

Core Properties of BDP FL-PEG5-acid

BDP FL-PEG5-acid is a specialized chemical compound featuring a bright, photostable green-fluorescent BODIPY™ FL (BDP FL) dye. This dye is conjugated to a five-unit polyethylene glycol (PEG) spacer, which terminates in a carboxylic acid group. This unique structure provides a combination of excellent fluorescence properties with enhanced hydrophilicity, making it a valuable tool for labeling and tracking biomolecules.^[1] The PEG spacer increases water solubility and membrane permeability of the molecules it is attached to.^{[1][2][3][4]}

Quantitative Data Summary

The key quantitative data for **BDP FL-PEG5-acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	583.44 g/mol	
Chemical Formula	C ₂₇ H ₄₀ BF ₂ N ₃ O ₈	
CAS Number	2093197-98-7	
Excitation Maximum (BDP FL Core)	~502-504 nm	
Emission Maximum (BDP FL Core)	~511-514 nm	
Appearance	Orange solid	
Solubility	Soluble in DMSO, DMF, DCM; low solubility in water	

Experimental Protocol: Amine Conjugation

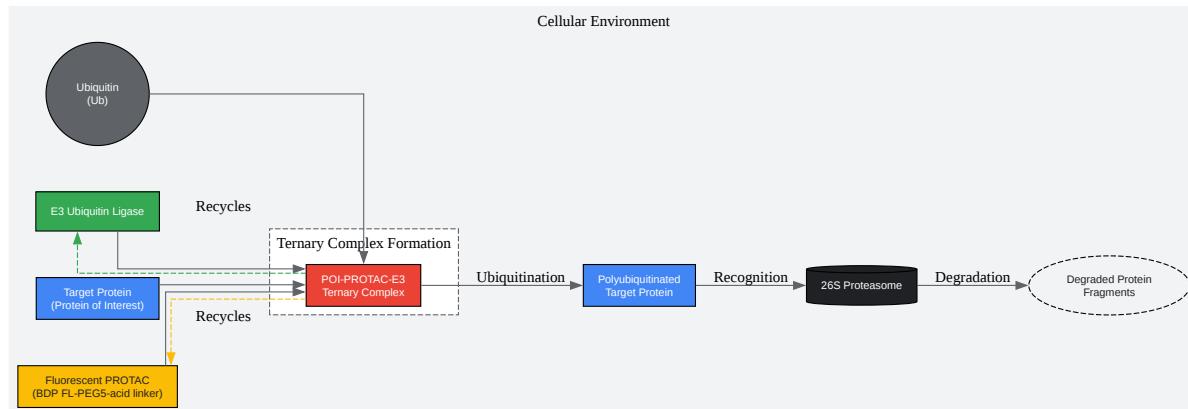
The terminal carboxylic acid of **BDP FL-PEG5-acid** allows for its covalent attachment to primary amine groups on biomolecules, such as the lysine residues of proteins or amine-functionalized small molecules. This is typically achieved by first activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines.

Objective: To fluorescently label an amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide) with **BDP FL-PEG5-acid**.

Materials:

- **BDP FL-PEG5-acid**
- Amine-containing molecule of interest
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
- Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column for purification


Procedure:

- Activation of **BDP FL-PEG5-acid**:
 - Dissolve **BDP FL-PEG5-acid**, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to create a 10 mM solution of the activated linker.
 - Allow the reaction to proceed for 1-2 hours at room temperature to form the BDP FL-PEG5-NHS ester.
- Preparation of the Amine-Containing Molecule:
 - Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete in the reaction.
- Conjugation Reaction:
 - Slowly add a 10- to 20-fold molar excess of the activated BDP FL-PEG5-NHS ester solution to the solution of the amine-containing molecule with gentle stirring.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
 - Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
 - Incubate for an additional 30 minutes at room temperature.

- Purification of the Conjugate:
 - Separate the fluorescently labeled conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the purified conjugate, which can be identified by its fluorescence.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the excitation maximum of BDP FL (~503 nm).

Visualization of Application in PROTAC Workflow

A primary application of **BDP FL-PEG5-acid** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, it can serve as the fluorescently tagged linker that connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The fluorescence of the BDP FL moiety allows for the tracking and quantification of the PROTAC's interaction with cells and its biological activity.

[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BDP FL-PEG5-acid CAS#: 2093197-98-7 [amp.chemicalbook.com]
- 2. medkoo.com [medkoo.com]

- 3. BDP FL-PEG5-acid, 2093197-98-7 | BroadPharm [broadpharm.com]
- 4. BDP FL-PEG5-acid | PROTAC连接剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [In-Depth Technical Guide to BDP FL-PEG5-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12283007#bdp-fl-peg5-acid-molecular-weight\]](https://www.benchchem.com/product/b12283007#bdp-fl-peg5-acid-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com